molecular formula C11H8N4 B8812590 2-Amino-4-phenylpyrimidine-5-carbonitrile CAS No. 264927-84-6

2-Amino-4-phenylpyrimidine-5-carbonitrile

Cat. No. B8812590
CAS RN: 264927-84-6
M. Wt: 196.21 g/mol
InChI Key: JYBNISLZUQBVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-phenylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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properties

CAS RN

264927-84-6

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-amino-4-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H8N4/c12-6-9-7-14-11(13)15-10(9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14,15)

InChI Key

JYBNISLZUQBVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the method of Earley et al. (J. Het. Chem. 1983, 20, 1195), to a stirred solution of 6.9 g (34.4 mmol) 2-benzoyl-3-dimethylaminoacrylonitrile and 20.6 g (114 mmol) guanidine carbonate in 50 ml methanol was added 43 ml (232 mmol) sodium methylate (5.4 M in methanol) and the mixture stirred at room temperature for 2 h. The reaction mixture was then concentrated in vacuo. The residue was resuspended in ethyl acetate and water, and the aqueous phase acidified to pH 8 by addition of hydrochloric acid. The phases were separated and the aqueous phase extracted twice more with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. The residue was triturated in a mixture of ethyl acetate, ether, dichloromethane and ethanol, and the resulting crystals were then additionally recrystallised from ethanol/ether to afford 2.83 g (41%) 2-amino-5-cyano-6-phenylpyrimidine as a light yellow crystalline solid. EI-MS m/e (%): 196 (M+, 100), 195 ([M—H]+, 40), 170 ([M—CN]+, 36).
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-5-cyano-4-phenylpyrimidine was prepared from guanidine carbonate (1.57 g, 17.5 mmol), 1-phenyl-2-cyano-3-dimethylaminopropen-1-one (3.5 g, 17.5 mmol) and sodium hydroxide (720 mg, 19.3 mmol) in a similar method to the compound of Example 1, as an off-white solid, m.p. 147°.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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